(1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
Description
The compound "(1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a benzimidazole core linked via a methanone group to a piperazine ring. The piperazine moiety is further substituted with a thiazole ring bearing a 4-chlorophenyl group. The 4-chlorophenyl group may enhance lipophilicity and target binding, while the piperazine spacer could improve solubility and conformational flexibility .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c23-17-4-1-15(2-5-17)20-13-30-21(26-20)12-27-7-9-28(10-8-27)22(29)16-3-6-18-19(11-16)25-14-24-18/h1-6,11,13-14H,7-10,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGXKSBOYDRYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)N=CN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized via the condensation of o-phenylenediamine with formic acid or its derivatives . The thiazole ring can be introduced through a cyclization reaction involving a suitable thioamide and α-haloketone . The piperazine moiety is often incorporated via nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and
Biological Activity
The compound (1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone , with CAS number 1210203-11-4, is a complex molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.9 g/mol. The structure includes a benzimidazole moiety, a thiazole ring, and a piperazine group, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5OS |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 1210203-11-4 |
Anticancer Activity
Recent studies have indicated that compounds containing benzimidazole and thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth.
- Mechanism of Action : The compound may exert its anticancer effects by disrupting cellular signaling pathways involved in cell proliferation and survival. The presence of the thiazole ring enhances its interaction with biological targets such as proteins involved in the apoptotic pathway .
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Case Studies :
- A study evaluated the cytotoxicity of similar thiazole derivatives against human glioblastoma U251 cells, revealing IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
- Another research highlighted the structure-activity relationship (SAR) showing that modifications on the phenyl ring can enhance cytotoxic activity, suggesting that similar modifications on our compound could lead to improved efficacy .
Antimicrobial Activity
The benzimidazole scaffold is well-documented for its antimicrobial properties. Compounds with this structure have been tested against various bacterial strains.
- In Vitro Studies : Research has demonstrated that benzimidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one showed notable inhibition against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival .
Neuropharmacological Activity
Benzimidazole derivatives have also been investigated for their neuropharmacological effects, including anticonvulsant activity.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzimidazole and thiazole exhibit significant antimicrobial properties. Studies have shown that compounds similar to the target compound display activity against various bacterial strains, making them potential candidates for antibiotic development.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzimidazole and thiazole structures enhances the antimicrobial efficacy of the compounds .
Anticancer Activity
The compound has also been studied for its anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including tubulin polymerization inhibition and activation of apoptotic pathways.
Case Study:
In a study involving substituted piperazine derivatives, one compound demonstrated an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, highlighting the potential of piperazine-containing compounds in cancer therapy .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies on similar thiazole derivatives have indicated favorable absorption, distribution, metabolism, and excretion profiles, which are essential for drug development.
Chemical Reactions Analysis
Reaction Mechanisms
Benzimidazole formation :
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o-Phenylenediamine reacts with a carbonyl compound (e.g., benzaldehyde) to form an imine intermediate.
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Cyclization under acidic conditions forms the benzimidazole ring .
Thiazole synthesis :
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Thiourea reacts with a ketone (e.g., 4-chlorobenzaldehyde) in the presence of a catalyst (e.g., iodine) to form the thiazole ring .
Coupling to piperazine :
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The thiazole’s methyl group is introduced via alkylation or nucleophilic substitution.
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The benzimidazole is linked to piperazine via a ketone (methanone), possibly through a Friedel-Crafts acylation or amide coupling .
Characterization Techniques
| Technique | Purpose | Key Findings |
|---|---|---|
| NMR spectroscopy | Confirm aromaticity and functional groups | Peaks for benzimidazole (δ 7.0–8.5 ppm), thiazole (δ 2.5–3.5 ppm), and piperazine (δ 2.5–4.0 ppm). |
| HPLC | Assess purity | Single peak indicates >95% purity. |
| Mass spectrometry | Verify molecular weight | Observed m/z matches calculated 366.85 g/mol. |
Stability and Reactivity
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Functional groups :
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Reactivity :
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Hydrolysis of amide bonds under acidic/basic conditions.
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Potential for redox reactions at aromatic rings.
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Solubility: Moderate in organic solvents (e.g., DMSO), limited in water.
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Biological Relevance
The compound’s structure suggests potential interactions with biological targets (e.g., enzymes, receptors).
Structure-Activity Relationships (SAR) :
This compound’s synthesis and reactivity highlight its potential in medicinal chemistry, particularly for targeting CNS or oncological pathways. Further SAR studies are critical to optimizing its biological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its hybrid benzimidazole-thiazole-piperazine framework. Key comparisons with related derivatives include:
| Compound | Core Structure | Key Substituents | Reported Activity | Reference |
|---|---|---|---|---|
| Target Compound | Benzimidazole + Thiazole + Piperazine | 4-Chlorophenyl on thiazole | Not explicitly reported (structural analogs suggest antimicrobial/kinase inhibition) | N/A |
| 4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-ylmethanone () | Nitroimidazole + Piperazine | 4-Chlorophenyl, benzyl, nitro | Antiparasitic (nitroimidazole derivatives) | |
| 1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one () | Imidazole + Benzothiophene | Chlorobenzothiophene, dimethylaminobenzylidene | Antimicrobial | |
| Thiazolidin-4-one derivatives () | Thiazolidinone + Benzonitrile | Varied aromatic aldehydes | Antifungal, antibacterial | |
| Pyrazole-thiazole-benzo[d]imidazole hybrids () | Benzimidazole + Pyrazole + Thiazole | Methylthio, cyanoacetamide | Expected biological activity (unspecified) |
Key Observations :
- Piperazine Linkers : The target compound’s piperazine group contrasts with nitroimidazole-piperazine hybrids (), which exhibit antiparasitic activity due to nitro group redox properties . The absence of a nitro group in the target compound may shift its mechanism toward kinase inhibition or antimicrobial action.
- Thiazole vs.
- Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound mirrors substituents in ’s imidazole derivatives, which enhance lipophilicity and membrane penetration .
Key Observations :
- The target compound’s synthesis likely requires multi-step coupling, similar to ’s acylation methods .
- ’s prolonged reflux conditions may introduce scalability issues compared to milder protocols in .
Computational and Physicochemical Insights
While direct computational data for the target compound is absent, studies on analogous systems () highlight:
- Electrostatic Potential: The 4-chlorophenyl group may create localized negative regions, enhancing interactions with cationic protein residues .
- Noncovalent Interactions: The thiazole’s sulfur atom and benzimidazole’s N-H could participate in hydrogen bonding or van der Waals interactions, as seen in similar scaffolds .
Q & A
Q. What are the recommended synthetic routes for preparing (1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone?
The compound can be synthesized via multi-step coupling reactions. Key steps include:
- Step 1 : Formation of the thiazole core by reacting 4-(4-chlorophenyl)thiazole-2-carbaldehyde with a methylating agent (e.g., CH₃I) in the presence of a base like K₂CO₃ in DMF at 80°C for 12 hours .
- Step 2 : Piperazine functionalization via nucleophilic substitution. For example, reacting 4-(chloromethyl)thiazole with piperazine in acetonitrile under reflux (6–8 hours) .
- Step 3 : Final coupling of the benzimidazole moiety using a methanone linker. This is achieved by reacting 1H-benzo[d]imidazole-5-carboxylic acid with the intermediate piperazine-thiazole derivative in the presence of EDC/HOBt as coupling agents in DCM .
- Purification : Column chromatography (silica gel, CHCl₃:MeOH 9:1) or recrystallization from ethanol .
Q. How should researchers characterize the compound’s purity and structural integrity?
Standard analytical protocols include:
- NMR Spectroscopy : Confirm the presence of characteristic peaks, e.g., the piperazine methylene protons at δ 2.50–2.57 ppm (multiplet) and benzimidazole aromatic protons at δ 7.20–8.10 ppm .
- IR Spectroscopy : Validate carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and thiazole C-S bonds at ~680 cm⁻¹ .
- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N values .
- HPLC : Use a C18 column (MeOH:H₂O 70:30, 1.0 mL/min) to assess purity (>95%) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Cytotoxicity Assays : Use the sulforhodamine B (SRB) protocol against cancer cell lines (e.g., MCF-7, HEPG-2). Prepare stock solutions in DMSO (≤0.5% final concentration) and test concentrations from 1–100 μM. IC₅₀ values are calculated using GraphPad Prism .
- Enzyme Inhibition : Screen against kinases or receptors (e.g., histamine H1/H4) via fluorescence polarization assays. Include positive controls like CHS-828 for cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across cell lines?
Example: If the compound shows high activity in HEPG-2 (IC₅₀ = 12 μM) but low efficacy in MCF-7 (IC₅₀ > 50 μM):
- Step 1 : Validate assay conditions (e.g., cell passage number, serum concentration) .
- Step 2 : Perform proteomic profiling of resistant cell lines to identify overexpression of efflux pumps (e.g., P-gp) or target mutations.
- Step 3 : Synthesize analogs with modified lipophilicity (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to bypass resistance mechanisms .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Salt Formation : React the free base with HCl in ethanol to improve aqueous solubility. Monitor pH stability (pH 4–7) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the methanone carbonyl. Assess hydrolysis kinetics in plasma .
- Lyophilization : Prepare lyophilized powders with mannitol (1:1 w/w) for long-term storage at −20°C .
Q. How can structure-activity relationship (SAR) studies guide lead optimization?
- Thiazole Modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., 4-CF₃) to enhance target binding. Synthesize analogs via Suzuki coupling .
- Piperazine Substitution : Introduce methyl groups to the piperazine ring to reduce metabolic oxidation. Test using microsomal stability assays .
- Benzimidazole Bioisosteres : Replace benzimidazole with indole or purine scaffolds. Evaluate activity via parallel synthesis .
Q. What mechanistic insights can molecular docking provide for target identification?
- Docking Workflow : Use AutoDock Vina to model the compound into the active site of H4 receptors (PDB: 5YQX). Key interactions include hydrogen bonds with Asp³⁹⁴ and π-π stacking with Phe³⁹⁶ .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with known ligands. Perform mutagenesis studies (e.g., Ala scanning) to confirm critical residues .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
Example: Unresolved NMR splitting in the piperazine region:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
